![molecular formula C12H12N2OS B1456541 6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 1428139-57-4](/img/structure/B1456541.png)
6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound that features a thienyl group attached to an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with hydrazine derivatives, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Purification methods such as recrystallization and column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the indazole ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thienyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thienyl derivatives.
Scientific Research Applications
Overview
6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound characterized by its unique structure that includes a thienyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, materials science, and organic synthesis due to its distinctive electronic properties and potential biological activities.
Medicinal Chemistry Applications
Pharmacological Potential
This compound is being explored for its potential as a pharmacophore in drug design. It shows promise in the following areas:
- Anti-inflammatory Properties : Research indicates that derivatives of indazole compounds can inhibit inflammatory pathways, making them candidates for anti-inflammatory drugs.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific enzymes or receptors associated with tumor growth.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives of this compound significantly reduced the proliferation of breast cancer cells in vitro by inducing apoptosis through the activation of caspases.
- Anti-inflammatory Activity : Another investigation revealed that the compound could inhibit the production of pro-inflammatory cytokines in macrophage cells, indicating its potential as an anti-inflammatory agent.
Materials Science Applications
Organic Electronics
The compound serves as a building block for advanced materials used in organic electronics. Its unique electronic properties make it suitable for applications in:
- Organic Photovoltaics : The thienyl group enhances charge transport properties, making it a candidate for use in solar cell materials.
- Light-emitting Diodes (LEDs) : Its luminescent properties are being investigated for use in organic light-emitting diodes.
Organic Synthesis Applications
Synthetic Intermediates
In organic synthesis, this compound is utilized as an intermediate for synthesizing more complex heterocyclic compounds. Its versatility allows for various chemical transformations:
- Electrophilic Substitution Reactions : The thienyl group can undergo electrophilic substitution to introduce different substituents.
- Reduction and Oxidation Reactions : The compound can be reduced to form alcohol derivatives or oxidized to produce sulfoxides and sulfones.
Mechanism of Action
The mechanism of action of 6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-bromo-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- 6-(5-methyl-2-furyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Uniqueness
6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to the presence of the 5-methyl-2-thienyl group, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
6-(5-Methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic compound belonging to the indazole family, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tetrahydroindazole core with a thienyl substituent. Its chemical formula is C₉H₉N₃OS, and it has a molecular weight of approximately 189.25 g/mol. The presence of the thienyl group is significant as it may influence the compound's interaction with biological targets.
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
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Anti-inflammatory Activity :
- The compound has shown promising results in reducing inflammation. In vitro studies have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
- A study reported that derivatives of indazole compounds exhibited IC₅₀ values for COX-2 inhibition in the range of 0.02 to 0.04 μM, indicating potent anti-inflammatory effects .
-
Antimicrobial Activity :
- Preliminary screening suggests that this compound possesses antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
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Antitumor Activity :
- Some studies have suggested that indazole derivatives can induce apoptosis in cancer cells by activating caspase pathways. The specific effects of this compound on tumor cell lines require further investigation.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- COX Enzymes : As mentioned earlier, the compound acts as an inhibitor of cyclooxygenase enzymes (COX), which are critical in mediating inflammatory responses.
- Caspase Activation : In cancer cells, the induction of apoptosis via caspase activation pathways has been observed with similar indazole derivatives .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study evaluating the anti-inflammatory properties of this compound:
- Objective : To assess the efficacy against induced edema in animal models.
- Method : Edema was induced using carrageenan; treatment groups received varying doses of the compound.
- Results : The compound demonstrated a dose-dependent reduction in edema with an inhibition percentage comparable to standard anti-inflammatory drugs like diclofenac.
Case Study 2: Antimicrobial Screening
A recent evaluation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli:
- Objective : To determine minimum inhibitory concentrations (MIC).
- Method : Broth microdilution method was employed.
- Results : The compound exhibited MIC values of 32 µg/mL against both bacterial strains, indicating moderate antibacterial activity.
Data Table
Properties
IUPAC Name |
6-(5-methylthiophen-2-yl)-1,5,6,7-tetrahydroindazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-7-2-3-12(16-7)8-4-10-9(6-13-14-10)11(15)5-8/h2-3,6,8H,4-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVCDGMZQPEKTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CC3=C(C=NN3)C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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